molecular formula C8H5ClN4O2 B2482579 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 926189-36-8

4-chloro-2-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B2482579
CAS No.: 926189-36-8
M. Wt: 224.6
InChI Key: WXHKEJFZXGUNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5ClN4O2 and a molecular weight of 224.60 g/mol It is a derivative of benzoic acid, where a chlorine atom and a tetrazole ring are substituted at the 4 and 2 positions, respectively

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, such as in cancer.

Pharmacokinetics

Similar compounds have been suggested to have good bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Similar compounds have demonstrated cytotoxic activities against cancer cell lines . This suggests that 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid may also have potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction between an azide and a nitrile group under mild conditions, often referred to as "click chemistry" . The reaction is usually carried out in the presence of a copper catalyst and a suitable solvent such as water or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Coupling: Formation of amides or esters.

Scientific Research Applications

4-chloro-2-(1H-tetrazol-1-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(1H-tetrazol-1-yl)benzoic acid is unique due to the presence of both a chlorine atom and a tetrazole ring, which confer specific chemical properties and reactivity. The tetrazole ring provides a unique electronic structure that can enhance binding interactions in biological systems, making it a valuable compound in drug design and development .

Properties

IUPAC Name

4-chloro-2-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHKEJFZXGUNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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